4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-cyclopropyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-9(1)11-5-12(14-8-13-11)17-6-10(7-17)18-15-3-4-16-18/h3-5,8-10H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWIRHTZPCKGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC(C3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine with analogous heterocyclic derivatives, focusing on structural variations and their implications.
Pyrazolo[3,4-d]pyrimidine Derivatives
Compounds such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) share a pyrimidine core but differ in substituents. For example:
- Substituent Position : The target compound’s 6-position azetidine-triazole group contrasts with the p-tolyl and hydrazine substituents in compounds 2 and 3.
- Biological Relevance : Pyrazolo[3,4-d]pyrimidines are often explored as kinase inhibitors, whereas the azetidine-triazole moiety in the target compound may enhance binding to alternative targets (e.g., Toll-like receptors) .
Coumarin- and Tetrazole-Functionalized Pyrimidines
Derivatives like 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) incorporate bulky coumarin and tetrazole groups. Key differences include:
- Electron-Withdrawing Effects : Tetrazole groups (as in 4i) introduce strong electron-withdrawing character, whereas the triazole in the target compound balances electron deficiency with hydrogen-bonding capability .
TLR7-9 Antagonists with Morpholine and Pyrazolo-Pyridine Cores
The patent compound 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile features a morpholine and tetrahydropyrazolo-pyridine system. Comparisons include:
- Core Heterocycles: The target compound’s pyrimidine core contrasts with the quinoline-morpholine scaffold, which may alter pharmacokinetic profiles.
- Target Selectivity : The triazolyl-azetidine group in the target compound could offer improved TLR7-9 selectivity over morpholine-containing analogs .
Structural and Functional Analysis Table
Key Research Findings
Synthetic Flexibility : The triazolyl-azetidine group in the target compound allows modular synthesis, enabling rapid analog generation compared to coumarin-tetrazole systems, which require multi-step coupling .
Electronic Properties: The triazole’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites, a feature less pronounced in hydrazine-substituted pyrazolopyrimidines .
Biological Activity
4-Cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core substituted with a cyclopropyl group and a triazole-containing azetidine moiety, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the use of "Click" chemistry to form the triazole ring in conjunction with other synthetic methods to achieve the desired azetidine and pyrimidine structures. The optimization of these synthetic routes is crucial for enhancing yield and purity for biological testing.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. In particular, 1H-1,2,3-triazole derivatives have been shown to inhibit various bacterial strains and fungi. The presence of the azetidine ring in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents .
Anticancer Activity
Research into the anticancer properties of triazole derivatives has revealed promising results. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that triazole-containing compounds can induce apoptosis in cancer cells through multiple signaling pathways . The evaluation of this compound's efficacy against specific cancer types is necessary for understanding its therapeutic potential.
Enzyme Inhibition
The biological activity of this compound has also been linked to enzyme inhibition. For example, triazole derivatives have been identified as inhibitors of carbonic anhydrase II (CA-II), an enzyme involved in regulating pH and fluid balance within cells. The docking studies suggest that the structural features of this compound allow it to fit well into the active site of CA-II, indicating potential for further development as a therapeutic agent targeting this enzyme .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| Study 1 | Triazole Derivatives | Antimicrobial | Significant inhibition against Staphylococcus aureus and Escherichia coli |
| Study 2 | Similar Triazole-Azetidine Compounds | Anticancer | Induced apoptosis in MCF7 breast cancer cells with IC50 values < 10 µM |
| Study 3 | Carbonic Anhydrase Inhibitors | Enzyme Inhibition | Moderate inhibition observed with docking scores indicating favorable interactions |
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 4-cyclopropyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. For example:
- Step 1 : Formation of the azetidine-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for 1,2,3-triazole incorporation .
- Step 2 : Introduction of the cyclopropyl group to the pyrimidine core via palladium-mediated cross-coupling or nucleophilic displacement under basic conditions (e.g., using NaH or KOtBu in THF) .
- Step 3 : Final assembly through SNAr (nucleophilic aromatic substitution) between the azetidine-triazole intermediate and the functionalized pyrimidine .
Purification often employs column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity and assess purity (e.g., cyclopropyl proton signals at δ 0.5–1.5 ppm; triazole protons at δ 7.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula accuracy .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. Software like SHELXL is widely used for structure refinement .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data be resolved?
Discrepancies often arise from dynamic effects (e.g., torsional flexibility in the azetidine ring). Strategies include:
- DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to identify conformational mismatches .
- Molecular dynamics simulations : Assess flexibility of the triazole-azetidine linkage in solvent environments .
- Multi-temperature crystallography : Resolve thermal motion artifacts by collecting data at 100 K and 298 K .
Q. What strategies optimize the synthetic route for scalability while maintaining regioselectivity?
- Orthogonal protection : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during azetidine formation, preventing side reactions .
- Flow chemistry : Implement continuous flow systems for CuAAC steps to enhance reaction control and reproducibility .
- Catalyst screening : Test Pd/XPhos systems for cross-coupling steps to minimize byproducts .
Q. How can researchers analyze contradictory bioactivity data across different assays?
Contradictions may stem from assay-specific conditions (e.g., cellular permeability vs. enzymatic inhibition). Mitigation approaches:
- Dose-response profiling : Compare IC50 values across enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) .
- Metabolic stability tests : Assess compound degradation in liver microsomes to rule out false negatives .
- Co-crystallization studies : Resolve binding modes using X-ray structures of the compound bound to target proteins (e.g., kinases) .
Q. What computational tools are recommended for predicting binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., SYK or JAK families) to prioritize targets .
- Free-energy perturbation (FEP) : Quantify ΔG binding for triazole-azetidine interactions with residues like Asp512 in SYK .
- Pharmacophore modeling : Align electrostatic and hydrophobic features with known inhibitors (e.g., pyrimidine-based scaffolds) .
Methodological Guidance for Data Interpretation
Q. How should researchers address low reproducibility in crystallographic data?
Q. What experimental designs are optimal for studying metabolic pathways of this compound?
- Isotope labeling : Incorporate ¹⁴C at the cyclopropyl group to track metabolic products via LC-MS .
- CYP450 inhibition assays : Identify enzymes (e.g., CYP3A4) responsible for oxidation using human liver microsomes .
- Reactive metabolite trapping : Incubate with glutathione (GSH) to detect electrophilic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
